1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate)

A2B adenosine receptor GPCR antagonist pyrrolopyrimidine sulfonamide

1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) is a pre-formed bis-trifluoroacetate (bis-TFA) salt of 1-(3-fluorobenzyl)piperazine, a mono-substituted N-benzylpiperazine derivative. The free base (CAS 55513-19-4) exists as a colorless to light orange liquid at 20 °C with a density of 1.106 g/mL, a boiling point of 281 °C (760 mmHg), and a cLogP (XLogP3) of 1.6.

Molecular Formula C15H17F7N2O4
Molecular Weight 422.3
CAS No. 873433-04-6
Cat. No. B2706390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate)
CAS873433-04-6
Molecular FormulaC15H17F7N2O4
Molecular Weight422.3
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC(=CC=C2)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C11H15FN2.2C2HF3O2/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;2*3-2(4,5)1(6)7/h1-3,8,13H,4-7,9H2;2*(H,6,7)
InChIKeyGHFBEMACXFLGIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) (CAS 873433-04-6): Chemical Identity and Baseline Procurement Profile


1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) is a pre-formed bis-trifluoroacetate (bis-TFA) salt of 1-(3-fluorobenzyl)piperazine, a mono-substituted N-benzylpiperazine derivative. The free base (CAS 55513-19-4) exists as a colorless to light orange liquid at 20 °C with a density of 1.106 g/mL, a boiling point of 281 °C (760 mmHg), and a cLogP (XLogP3) of 1.6 [1]. The bis-TFA salt (CAS 873433-04-6) is supplied as a solid with a molecular weight of 422.30 g/mol, incorporating two trifluoroacetate counterions (C₁₁H₁₅FN₂ · 2CF₃COOH), and a measured LogP of 2.02 . The compound is primarily cited as a reagent building block for constructing A₂B adenosine receptor antagonists, specifically N-(pyridinylmethyl)dimethyl(oxo)pyrrolo[3,2-d]pyrimidinyl)benzenesulfonamide derivatives .

Why 1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) (CAS 873433-04-6) Is Not Interchangeable with the Free Base, HCl Salt, or Regioisomeric Analogs


The bis-TFA salt form of 1-(3-fluorobenzyl)piperazine provides a solid physical state (vs. liquid free base), eliminating the handling and weighing challenges inherent to viscous liquid amines. The free base (XLogP3 = 1.6) and the bis-TFA salt (LogP = 2.02) exhibit measurably different partition coefficients, which directly affect solubility behavior in aqueous assay buffers and organic reaction media . More critically, the position of the fluorine substituent on the benzyl ring determines the pharmacophoric geometry of downstream derivatives: the 3-fluoro substitution pattern yields A₂B adenosine receptor antagonist derivatives with an IC₅₀ of 3.23 nM in human Jurkat T cell functional assays, whereas the closely related 4-bromobenzyl analog achieves an IC₅₀ of 1 nM but with a distinct selectivity window, and the 4-fluorobenzylpiperazine scaffold is primarily exploited for sigma-1 receptor ligands rather than adenosine receptor programs [1]. Generic substitution of the salt form, the fluoro-position, or the N-substituent identity alters both physicochemical handling and pharmacological outcome, making informed procurement essential.

Quantitative Differentiation Evidence for 1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) (CAS 873433-04-6) vs. Closest Analogs


A₂B Adenosine Receptor Antagonist Derivative Potency: 3-Fluorobenzyl vs. 4-Bromobenzyl Sulfonamide Series

The sulfonamide derivative synthesized from the 1-(3-fluorobenzyl)piperazine building block, 8-(4-(4-(3-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione (ChEMBL484900 / BDBM50268150), antagonizes the human A₂B adenosine receptor with an IC₅₀ of 3.23 nM, measured as inhibition of NECA-induced calcium mobilization in human Jurkat T cells [1]. From the same pyrrolopyrimidin-6-yl benzenesulfonamide chemical series, the 4-bromobenzyl analog 6-(4-{[4-(4-bromobenzyl)piperazin-1-yl]sulfonyl}phenyl)-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (compound 16) exhibits an A₂B IC₅₀ of 1 nM with 183-fold selectivity over A₁ and 12,660-fold selectivity over A₃ [2]. The 3.2-fold difference in A₂B potency between the 3-fluorobenzyl and 4-bromobenzyl analogs, combined with the distinct selectivity fingerprints conferred by each benzyl substituent, makes the 3-fluorobenzylpiperazine fragment the preferred reagent for programs optimizing balanced A₂B potency with a specific selectivity window.

A2B adenosine receptor GPCR antagonist pyrrolopyrimidine sulfonamide

Physical Form Differentiation: Solid bis-TFA Salt vs. Liquid Free Base for Weighing Accuracy and Automation Compatibility

The 1-(3-fluorobenzyl)piperazine free base (CAS 55513-19-4) is a colorless to light yellow/orange liquid at 20 °C with a density of 1.106 g/mL . In contrast, the bis(trifluoroacetate) salt (CAS 873433-04-6) is a solid at room temperature, enabling gravimetric dispensing on microbalances without the volumetric pipetting and density-correction requirements inherent to liquid reagents . The HCl salt (CAS 1048648-80-1, MW 230.71) is also a solid; however, the bis-TFA salt (MW 422.30) provides approximately 1.8-fold higher molecular weight per mole of active free base, which can be advantageous for minimizing relative weighing error in sub-milligram compound aliquoting for high-throughput screening .

salt form selection solid-phase handling automated compound management

TFA Salt Solubility and Bioavailability Advantage: Class-Level Evidence from Structurally Related Piperazine Salts

Within the piperazine chemical class, bis(trifluoroacetate) salt forms are documented to confer superior aqueous solubility relative to hydrochloride salts. A representative class-level example is GW4869, a piperazine-containing neutral sphingomyelinase (N-SMase) inhibitor: GW4869 trifluoroacetate (TFA) salt demonstrates better solubility and bioavailability than GW4869 hydrochloride (HCl) salt . While direct aqueous solubility data for 1-(3-fluorobenzyl)piperazine bis(trifluoroacetate) versus its hydrochloride counterpart are not published, the consistent class-level observation—attributed to the high polarity and hydrogen-bond-accepting capacity of the trifluoroacetate counterion—supports an expectation of enhanced aqueous solubility for the bis-TFA salt when compared to the HCl or free base forms .

trifluoroacetate salt aqueous solubility bioavailability enhancement

3-Fluorobenzylpiperazine as a Privileged Pharmacophore: DPI-221 δ-Opioid Receptor Agonist Demonstrating Sub-nanomolar Affinity

The 3-fluorobenzylpiperazine motif is a key structural element in DPI-221 [4-((α-S)-α-((2S,5R)-2,5-dimethyl-4-(3-fluorobenzyl)-1-piperazinyl)benzyl)-N,N-diethylbenzamide], a potent and selective non-peptide δ-opioid receptor agonist. DPI-221 exhibits a Ki of 2.0 ± 0.7 nM at the δ-opioid receptor, with 900-fold selectivity over the μ receptor (Ki = 1800 ± 360 nM) and 1,150-fold selectivity over the κ receptor (Ki = 2300 ± 680 nM) in radioligand binding assays [1]. In functional assays using mouse isolated vas deferens, DPI-221 inhibits electrically induced contractions with an IC₅₀ of 88 ± 7.5 nM, confirming agonist activity. Most critically, DPI-221 demonstrates an exceptional safety profile: no convulsions were observed at oral doses up to 100 mg/kg in mice, a distinguishing feature relative to other δ-opioid agonists that typically produce seizure-like convulsions at lower doses [1]. This pharmacophore validation establishes the 3-fluorobenzylpiperazine fragment as a preferred building block for CNS-penetrant, receptor-subtype-selective ligand programs, whereas the 4-fluorobenzylpiperazine scaffold is predominantly exploited for sigma-1 receptor imaging agents [2].

δ-opioid receptor DPI-221 3-fluorobenzylpiperazine pharmacophore

Fluorine Positional Isomer Differentiation: 3-Fluoro vs. 4-Fluoro vs. Unsubstituted Benzylpiperazine in Pharmacological Targeting

The position of the fluorine atom on the benzyl ring fundamentally determines the receptor selectivity profile of the resulting compounds. The 3-fluorobenzyl isomer is validated in A₂B adenosine receptor antagonist programs (IC₅₀ = 3.23 nM) [1] and δ-opioid receptor agonist development (DPI-221, δ Ki = 2.0 nM, 900× selective over μ) [2]. The 4-fluorobenzyl isomer (pFBP, CAS 70931-28-1) is documented in forensic toxicology literature as a recreational stimulant and is primarily exploited in sigma-1 receptor ligand programs for CNS imaging [3]. The unsubstituted benzylpiperazine (BZP, CAS 2759-28-6) acts as a non-selective serotonin receptor agonist with approximately 10-fold weaker potency than dexamphetamine [4]. While published head-to-head binding data comparing the 3-fluoro, 4-fluoro, and unsubstituted benzyl free bases at identical receptors are absent from the peer-reviewed literature, the divergent application profiles across distinct receptor families (A₂B/δ-opioid vs. σ₁ vs. non-selective 5-HT) provide strong circumstantial evidence that fluorine position dictates pharmacological outcome.

positional isomer fluorobenzylpiperazine receptor selectivity

Validated Research and Procurement Scenarios for 1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) (CAS 873433-04-6)


A₂B Adenosine Receptor Antagonist Drug Discovery Programs (Immuno-Oncology, Asthma, Inflammatory Disease)

This bis-TFA salt is the preferred building block for synthesizing pyrrolo[3,2-d]pyrimidine-6-yl benzenesulfonamide A₂B antagonists. The derivative 8-(4-(4-(3-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione achieves an A₂B IC₅₀ of 3.23 nM in Jurkat T cell functional assays [1]. The solid bis-TFA salt form facilitates precise weighing for parallel library synthesis, and the 3-fluorobenzyl fragment provides a distinct selectivity window compared to the 4-bromobenzyl analog (A₂B IC₅₀ = 1 nM, A₁ selectivity 183×, A₃ selectivity 12,660×), enabling fine-tuning of receptor subtype selectivity [2]. Programs targeting A₂B for immuno-oncology, asthma, COPD, or diabetic retinopathy should procure this specific building block (CAS 873433-04-6) rather than the free base, HCl salt, or regioisomeric analogs.

δ-Opioid Receptor Agonist Lead Optimization (Overactive Bladder, Pain, CNS Disorders)

The 3-fluorobenzylpiperazine pharmacophore, as exemplified by DPI-221, delivers δ-opioid receptor agonists with sub-nanomolar affinity (Ki = 2.0 nM), >900-fold selectivity over μ and κ receptors, and a favorable in vivo safety profile devoid of convulsions at oral doses up to 100 mg/kg in mice [1]. Procurement of the 3-fluorobenzylpiperazine bis-TFA salt provides a validated entry point for synthesizing novel δ-selective opioid ligands. The solid salt form is compatible with the anhydrous reaction conditions typically required for benzhydrylpiperazine synthesis, and the bis-TFA counterion does not introduce chloride ions that may interfere with subsequent palladium-catalyzed coupling steps [2].

Combinatorial Chemistry Library Synthesis and Automated Parallel Medicinal Chemistry

The solid physical form of the bis-TFA salt (CAS 873433-04-6) is directly compatible with automated powder dispensing systems and solid-phase weighing stations, in contrast to the liquid free base (CAS 55513-19-4), which requires volumetric handling with density correction (d = 1.106 g/mL) [1]. The bis-TFA salt's higher molecular weight per dispensing unit (422.30 vs. 194.25 for the free base) reduces relative weighing error for sub-milligram aliquots, improving accuracy in high-throughput parallel synthesis of 1,4-disubstituted piperazine libraries. The N-benzylpiperazine core is a privileged scaffold in medicinal chemistry, and the 3-fluoro substitution pattern provides a balanced lipophilicity (LogP 2.02 for the salt) conducive to CNS drug-likeness parameters [2].

Forensic Toxicology and Analytical Reference Standard Procurement

As benzylpiperazine derivatives including 1-(4-fluorobenzyl)piperazine (pFBP) are monitored as designer drugs of abuse, forensic toxicology laboratories require authenticated reference standards of positional isomers for unambiguous LC-MS identification [1]. The 3-fluorobenzyl regioisomer, while not itself a scheduled substance in most jurisdictions, serves as a critical analytical reference for differentiating forensic samples containing fluorobenzylpiperazine isomers. The bis-TFA salt provides a stable, well-characterized solid reference material (purity ≥95%) with documented LogP (2.02) and molecular weight (422.30) that facilitates accurate mass spectrometric identification and chromatographic method validation [2].

Quote Request

Request a Quote for 1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.